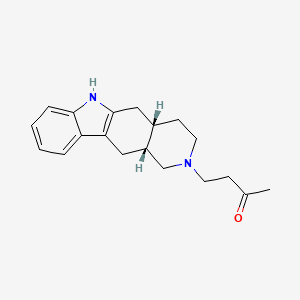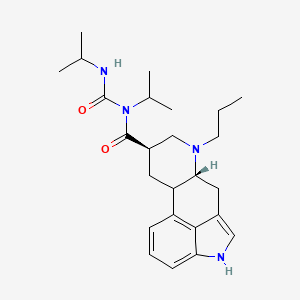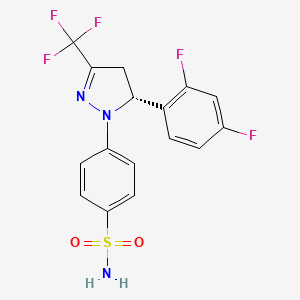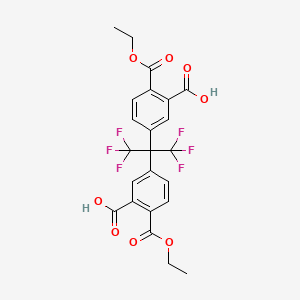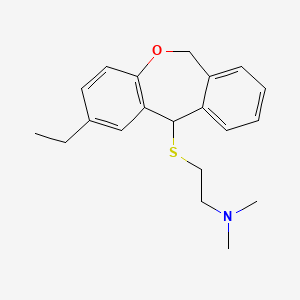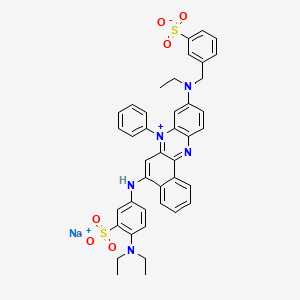
4'-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by the presence of a bromophenyl group, a dimethylamino group, and a propiophenone structure, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride typically involves the bromination of phenylacetic acid followed by a series of chemical reactions to introduce the dimethylamino and propiophenone groups. One common method involves the electrophilic aromatic substitution of phenylacetic acid with bromine and mercuric oxide, followed by condensation with sodium cyanide in ethanol and hydrolysis with sodium hydroxide .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale bromination reactions using automated systems to ensure precision and safety. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to create complex molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, influencing various biochemical processes. Its bromophenyl group allows it to bind to specific receptors or active sites, modulating their activity .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromophenylacetic acid: Shares the bromophenyl group but differs in its overall structure and applications.
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Contains a bromophenyl group and is studied for its antimicrobial and anticancer properties.
Uniqueness
4’-(p-Bromophenyl)-3-dimethylaminopropiophenone hydrochloride is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and applications. Its versatility makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
101573-55-1 |
|---|---|
Fórmula molecular |
C17H19BrClNO |
Peso molecular |
368.7 g/mol |
Nombre IUPAC |
1-[4-(4-bromophenyl)phenyl]-3-(dimethylamino)propan-1-one;hydrochloride |
InChI |
InChI=1S/C17H18BrNO.ClH/c1-19(2)12-11-17(20)15-5-3-13(4-6-15)14-7-9-16(18)10-8-14;/h3-10H,11-12H2,1-2H3;1H |
Clave InChI |
MXNRDWWTZQZILP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


